molecular formula C14H15N3O2S2 B2799855 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-66-3

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2799855
CAS RN: 2034292-66-3
M. Wt: 321.41
InChI Key: CQUNXQGGXURECX-UHFFFAOYSA-N
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Description

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, also known as PZII-029, is a novel compound that has gained significant attention in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines.

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

The study of supramolecular structures is essential for designing molecules with desirable properties. Researchers have investigated a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes to understand their supramolecular environment . Notably, these compounds did not form planar stacking interactions between benzenes in solid or liquid states. Single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations confirmed this absence of planar stacking. Understanding such interactions can aid in designing novel materials with specific properties.

Antipromastigote Activity

Compound 13, a derivative of this class, has demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy . This finding suggests potential applications in combating parasitic diseases.

Antileishmanial Activity

Researchers have explored 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives for their antileishmanial activity. These compounds exhibit promising structures for use against neglected diseases, including leishmaniasis . Further investigations into their efficacy and mechanisms of action are ongoing.

Antimalarial Evaluation

While specific derivatives have shown reasonable cytotoxic activity, further studies are needed to evaluate their potential as antimalarial agents . Their unique structural features may offer advantages in combating malaria parasites.

Molecular Conformations

The crystalline structures of these compounds exhibit diverse molecular conformations. For instance, compound 7 adopts a conformation analogous to a calyx form, while others exhibit twisted conformations . Understanding these conformations informs their behavior and potential applications.

Drug Design and Self-Assembly

When designing new molecules, it’s crucial to consider the supramolecular environment and self-assembly. Heterocycles like pyrazoles may form columnar stacked systems, impacting their properties . Researchers continue to explore these compounds for drug design and material science applications.

properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUNXQGGXURECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

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